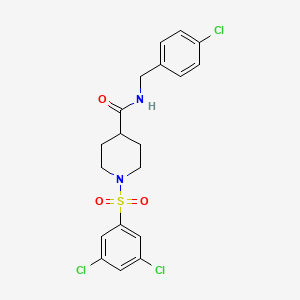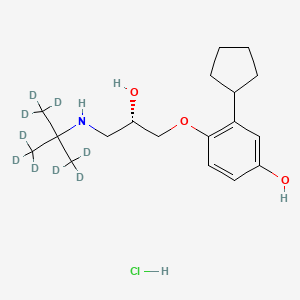
(S)-4-Hydroxy penbutolol-d9 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is a deuterated compound of penbutolol hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves the deuteration of penbutolol hydrochloride. The process typically includes the following steps:
Deuteration: The hydrogen atoms in penbutolol hydrochloride are replaced with deuterium. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydroxylation: The introduction of a hydroxyl group (-OH) at the 4th position of the penbutolol molecule. This step often requires specific catalysts and reaction conditions to ensure the correct placement of the hydroxyl group.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to replace hydrogen atoms with deuterium.
Catalytic Hydroxylation: Employing industrial catalysts and optimized reaction conditions to introduce the hydroxyl group efficiently.
化学反応の分析
Types of Reactions
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted penbutolol derivatives.
科学的研究の応用
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of penbutolol.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves its interaction with beta-adrenergic receptors. As a beta-adrenergic receptor antagonist, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
類似化合物との比較
Similar Compounds
Penbutolol hydrochloride: The non-deuterated form of the compound.
(±)-Penbutolol-d9 hydrochloride: A racemic mixture of the deuterated compound.
®-4-Hydroxy penbutolol-d9 (hydrochloride): The enantiomer of the (S)-form.
Uniqueness
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is unique due to its specific stereochemistry and deuteration. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways. Its stereochemistry ensures selective interaction with biological targets, making it a valuable tool in pharmacological research.
特性
分子式 |
C18H30ClNO3 |
|---|---|
分子量 |
352.9 g/mol |
IUPAC名 |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
InChIキー |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
正規SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


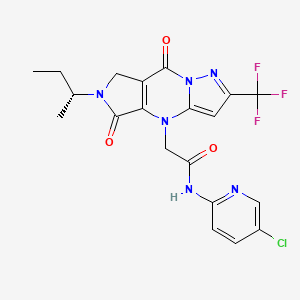

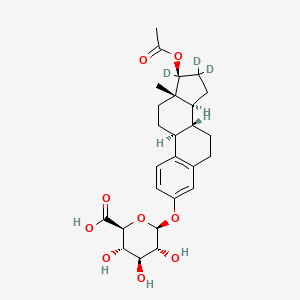

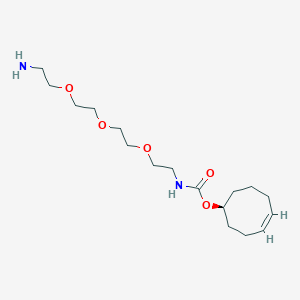
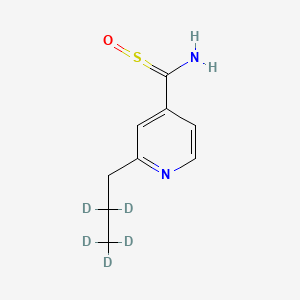
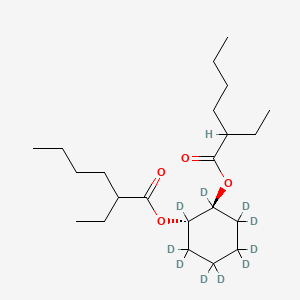
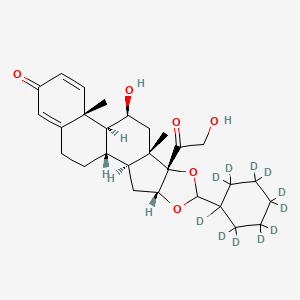
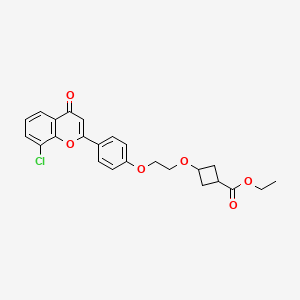


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
